Mannostatin A

Description

Historical Context of Mannostatin A Discovery

This compound's entry into scientific research is rooted in the search for novel bioactive compounds from microbial sources.

This compound is a metabolite produced by the microorganism Streptoverticillium verticillus. nih.govosti.govebi.ac.uk It was initially isolated from the culture broth of Streptoverticillium verticillus var. quintum as part of a program aimed at identifying microorganism-produced inhibitors of alpha-D-mannosidase. researchgate.net Following purification through sequential use of active carbon and Dowex resins, this compound was obtained as a colorless powder. researchgate.net Initial characterization determined its molecular formula to be C₆H₁₃NO₃S. researchgate.net

This compound was identified as a potent competitive inhibitor of rat epididymal alpha-mannosidase. nih.govosti.govebi.ac.uk Further studies revealed its significant inhibitory activity against jack bean, mung bean, and rat liver lysosomal alpha-mannosidases. nih.govosti.govebi.ac.uk Crucially, this compound proved to be an effective competitive inhibitor of the glycoprotein-processing enzyme mannosidase II. nih.govosti.govebi.ac.uk This inhibition was observed in cell culture studies, where this compound blocked the normal formation of complex types of oligosaccharides on viral glycoproteins in influenza virus-infected cells, leading to the accumulation of hybrid types of oligosaccharides. nih.govosti.govebi.ac.uk This indicated that this compound's site of action is mannosidase II. nih.govosti.govebi.ac.uk

This compound in the Context of Glycosidase Inhibitors

This compound holds a distinct position within the class of glycosidase inhibitors due to its structural characteristics and inhibitory profile.

A key feature of this compound is its classification as the first non-alkaloidal processing inhibitor. nih.govebi.ac.uk Unlike many other known glycosidase inhibitors, which are often alkaloid-based, this compound possesses an aminocyclopentitol structure. nih.gov This carbocyclic structure represents a significant departure from common alkaloid inhibitors. nih.gov

This compound is often compared to other well-known glycosidase inhibitors like Swainsonine (B1682842), Deoxynojirimycin, and Kifunensine, which are also known to inhibit enzymes involved in glycoprotein (B1211001) processing. researchgate.netnih.govscbt.comnih.govresearchgate.netresearchgate.netcore.ac.uksci-hub.se

While Swainsonine, a polyhydroxylated indolizidine alkaloid, is a reversible inhibitor of class II alpha-mannosidases (lysosomal and Golgi alpha-mannosidases) epfl.ch, this compound is a potent competitive inhibitor of mannosidase II. nih.govosti.govebi.ac.ukresearchgate.net Swainsonine is considered one of the most potent Golgi alpha-mannosidase II inhibitors. sci-hub.se The inhibitory activity of Swainsonine has been linked to its five-membered ring resembling a flattened six-membered ring, mimicking an oxacarbenium-like structure. nih.govuga.edu this compound, with its cyclopentane (B165970) ring, has been found to bind to Golgi alpha-mannosidase II in a similar mode to Swainsonine, though its flexibility allows for additional binding modes. nih.gov

Deoxynojirimycin, an iminosugar, acts as a competitive inhibitor of beta-mannosidase by mimicking the structure of mannose. scbt.com It is also a potent processing glucosidase I inhibitor. nih.gov In contrast, this compound was found to be inactive toward alpha- and beta-glucosidase and galactosidase, as well as beta-mannosidase, but a potent inhibitor of various alpha-mannosidases, particularly mannosidase II. nih.govosti.govebi.ac.uk

Kifunensine, isolated from Kitasatosporia kifunensine, is another inhibitor of alpha-mannosidases. epfl.ch While the indolizidine ring structures of Castanospermine and Swainsonine are similar, Kifunensine has a more intricate structure. nih.gov Kifunensine selectively inhibits Beta-mannosidase through direct binding scbt.com, although another source indicates it inhibits alpha-mannosidase involved in glycoprotein processing nih.gov. This compound's inhibitory profile is more focused on alpha-mannosidase II. nih.govosti.govebi.ac.ukresearchgate.net

Here is a comparison of the inhibitory activities of this compound against various enzymes:

| Enzyme | This compound Activity | IC₅₀ / Kᵢ Value (Approximate) | Reference |

| Rat epididymal alpha-mannosidase | Potent competitive inhibitor | - | nih.govosti.govebi.ac.uk |

| Jack bean alpha-mannosidase | Potent inhibitor | 70 nM (IC₅₀) | nih.govosti.govebi.ac.uk |

| Mung bean alpha-mannosidase | Potent inhibitor | 450 nM (IC₅₀) | nih.govosti.govebi.ac.uk |

| Rat liver lysosomal alpha-mannosidase | Potent inhibitor | 160 nM (IC₅₀) | nih.govosti.govebi.ac.uk |

| Glycoprotein-processing enzyme mannosidase II | Effective competitive inhibitor | 10-15 nM (IC₅₀ with p-nitrophenyl alpha-D-mannopyranoside), 90 nM (IC₅₀ with [³H]mannose-labeled GlcNAc-Man₅GlcNAc) | nih.govosti.govebi.ac.uk |

| Alpha-mannosidase I | Virtually inactive | - | nih.govosti.govebi.ac.uk |

| Alpha-glucosidase | Inactive | - | nih.govosti.govebi.ac.ukepfl.ch |

| Beta-glucosidase | Inactive | - | nih.govosti.govebi.ac.ukepfl.ch |

| Alpha-galactosidase | Inactive | - | nih.govosti.govebi.ac.ukepfl.ch |

| Beta-galactosidase | Inactive | - | nih.govosti.govebi.ac.uk |

| Beta-mannosidase | Inactive | - | nih.govosti.govebi.ac.ukepfl.ch |

| Jack bean alpha-mannosidase | Potent inhibitor | 4.8 x 10⁻⁸ M (Ki) | researchgate.net |

Significance of this compound in Chemical Biology and Pharmacology

This compound holds significant importance in the fields of chemical biology and pharmacology. Its identification as the first non-alkaloidal processing inhibitor expanded the range of chemical structures known to possess important biological activity. nih.govebi.ac.uk

As a potent inhibitor of Golgi alpha-mannosidase II (GMII), an enzyme crucial in the N-glycan processing pathway, this compound provides a tool for blocking the transformation-associated changes in cancer cell surface oligosaccharide structures. ebi.ac.ukresearchgate.netresearchgate.net Inhibition of GMII can lead to the accumulation of hybrid types of oligosaccharides on glycoproteins, altering cellular signaling and recognition events. nih.govosti.govebi.ac.ukscbt.com

Research into this compound and its analogues has contributed to understanding the structural basis of GMII inhibition. nih.govresearchgate.netnih.gov Studies have shown that the thiomethyl moiety of this compound is critical for high affinity binding to GMII, making favorable hydrophobic interactions within the enzyme's active site. nih.govresearchgate.netnih.gov The study of this compound's interaction with GMII has also provided insights that challenge the long-held view that potent glycosidase inhibitors solely mimic an oxacarbenium ion-like transition state, suggesting that this compound may better mimic a covalent linked mannosyl intermediate. nih.gov

This compound has been investigated for potential applications in areas such as antiviral and antitumor activities, although further research is needed to fully understand its mechanisms and clinical potential. ontosight.ai Its ability to modulate glycosylation patterns makes it a valuable tool for research into the biological functions of glycosylation and a potential lead compound for drug development. ontosight.ai

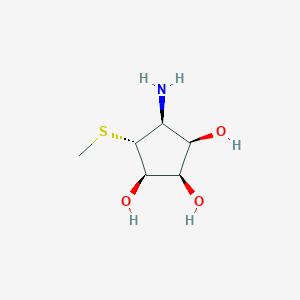

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-YDMGZANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908059 | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102822-56-0 | |

| Record name | Mannostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Natural Occurrence of Mannostatin a

Microorganism Origin: Streptoverticillium verticillus

Mannostatin A is a metabolite produced by microorganisms. Specifically, it has been reported to be isolated from the bacterium Streptoverticillium verticillus. nih.govosti.govacs.org Another source mentions Streptoverticillium verticillus var. quintum ME3-AG3 as the producing strain for both this compound and Mannostatin B. bikaken.or.jpebi.ac.uk

Biosynthetic Pathway Elucidation

While the complete, detailed biosynthetic pathway of this compound in Streptoverticillium verticillus is not exhaustively detailed in the provided search results, some insights into related processes and the complexity of such pathways can be inferred. The biosynthesis of natural products, particularly those with complex structures like aminocyclopentitols, often involves a series of enzymatic transformations starting from primary metabolites. niscpr.res.in

Enzymatic Steps and Intermediates

Detailed enzymatic steps and specific intermediates in the natural biosynthetic pathway of this compound are not extensively described in the provided snippets. Biosynthetic pathways for complex natural products typically involve numerous enzymes, such as oxidoreductases, transferases, and cyclases, acting in a specific sequence. Research into the biosynthesis of other glycosidase inhibitors, such as swainsonine (B1682842), provides examples of the complexity involving enzymes like oxygenases and reductases acting on intermediates. biorxiv.org The synthesis of this compound analogs in laboratory settings has explored various chemical transformations, which can sometimes mirror or provide insights into potential enzymatic reactions in nature, such as intramolecular cyclization and oxidative functionalization. niscpr.res.inresearchgate.net

Related Natural Products and Biosynthetic Relationships (e.g., Mannostatin B)

This compound is structurally related to other natural products, notably Mannostatin B. bikaken.or.jpebi.ac.uknih.gov Both this compound and Mannostatin B were isolated from Streptoverticillium verticillus var. quintum ME3-AG3. bikaken.or.jpebi.ac.uk Mannostatin B differs structurally from this compound by the presence of a sulfoxide (B87167) group instead of a sulfide (B99878) group. uni.lu This suggests a close biosynthetic relationship between the two compounds, potentially involving an oxidation step converting a sulfide (as in this compound) to a sulfoxide (as in Mannostatin B). Studies on the synthesis of both this compound and B from a common precursor like myo-inositol further support their structural and potential biosynthetic relatedness. nih.gov

This compound and B belong to the family of aminocyclopentitol natural products. niscpr.res.inuga.edu The core 4-aminocyclopentane-1,2,3-triol structure appears to be significant for their biological activity, particularly in the inhibition of alpha-mannosidases. nih.gov

Here is a table summarizing the related compounds mentioned:

| Compound Name | Relationship to this compound |

| Mannostatin B | Related natural product |

Compound Names and PubChem CIDs

Iii. Mechanisms of Action of Mannostatin a

Enzyme Target Identification and Specificity

Mannostatin A, a metabolite derived from the microorganism Streptoverticillium verticillus, is recognized as a potent and selective inhibitor of a specific class of enzymes known as α-mannosidases. nih.govnih.gov Its inhibitory action is highly specific; studies have shown that this compound is inactive against other arylglycosidases, including α- and β-glucosidase, α- and β-galactosidase, and β-mannosidase. nih.gov This specificity points to its targeted interaction with the active sites of α-mannosidases, which play crucial roles in the processing and catabolism of N-linked glycoproteins. nih.govimrpress.com The compound belongs to a group of non-azasugar type inhibitors characterized by an aminocyclopentitol structure. nih.gov

The primary targets of this compound are class II α-mannosidases, which include enzymes located in the Golgi apparatus and lysosomes. nih.govresearchgate.net By inhibiting these enzymes, this compound can disrupt the normal processing of glycoproteins, a mechanism with significant implications in biological research, particularly in understanding the roles of glycans in cellular processes. nih.govresearchgate.net

Inhibition of Alpha-Mannosidases

This compound exhibits potent inhibitory activity against a range of α-mannosidases from various sources, including mammalian and plant enzymes. nih.govrsc.org Its efficacy is most pronounced against Golgi α-mannosidase II (GMII) and lysosomal α-mannosidases, making it a valuable tool for studying the N-glycosylation pathway. nih.govnih.gov

This compound is a powerful inhibitor of Golgi α-mannosidase II (GMII), an essential enzyme in the maturation of N-linked glycans. nih.govresearchgate.net GMII is responsible for trimming α(1-3) and α(1-6) linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate, a critical step in converting high-mannose oligosaccharides to complex and hybrid types. nih.gov Inhibition of GMII by this compound effectively halts this process, leading to the accumulation of hybrid-type oligosaccharides on cell surface glycoproteins. nih.govnih.gov This has been observed in studies with influenza virus-infected Madin Darby canine kidney (MDCK) cells, where the compound blocked the formation of complex oligosaccharides on viral glycoproteins. nih.gov

The potency of this compound is attributed to specific molecular interactions within the enzyme's active site. nih.govnih.gov X-ray crystallography studies with Drosophila GMII (dGMII) have revealed that the five-membered ring of this compound acts as a mimic of the mannosyl-enzyme intermediate formed during catalysis. nih.gov Key interactions include those with a catalytic zinc ion present in the active site and a hydrophobic pocket that accommodates the thiomethyl group of the inhibitor. nih.govresearchgate.net This hydrophobic interaction, along with hydrogen bonding, is crucial for the high potency of this compound. nih.govnih.gov

The inhibition of Golgi α-mannosidase II by this compound is characterized by reversible, competitive kinetics. nih.govnih.gov This mode of inhibition signifies that this compound directly competes with the natural substrate (GlcNAcMan₅GlcNAc₂) for binding to the active site of the enzyme. nih.gov As a competitive inhibitor, its effectiveness is dependent on the relative concentrations of the inhibitor and the substrate.

The potency of this compound as a GMII inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is in the nanomolar range. The specific IC₅₀ value can vary depending on the substrate used in the assay. When tested with the synthetic substrate p-nitrophenyl α-D-mannopyranoside, this compound exhibits an IC₅₀ value of approximately 10-15 nM for mannosidase II. nih.gov Using the natural glycoprotein (B1211001) processing intermediate, [³H]mannose-labeled GlcNAc-Man₅GlcNAc, as the substrate, the IC₅₀ value is about 90 nM. nih.gov

Table 1: IC₅₀ Values of this compound for Golgi α-Mannosidase II (GMII)

| Substrate | IC₅₀ Value (nM) | Source |

| p-nitrophenyl α-D-mannopyranoside | ~10-15 | nih.gov |

| [³H]mannose-labeled GlcNAc-Man₅GlcNAc | ~90 | nih.gov |

In addition to its potent inhibition of Golgi mannosidase II, this compound also effectively inhibits lysosomal α-mannosidases. nih.govnih.govnih.gov These enzymes have a high degree of sequence similarity and structurally similar active sites to their Golgi counterparts, which explains the lack of absolute selectivity. researchgate.netbeilstein-journals.org Lysosomal α-mannosidases function at a lower pH optimum (around 4.5) compared to Golgi enzymes (around 6.0) and have a broader substrate specificity. researchgate.netbeilstein-journals.org The co-inhibition of lysosomal α-mannosidase is a significant characteristic of many GMII inhibitors, including this compound. nih.govbeilstein-journals.org For rat liver lysosomal α-mannosidase, this compound has a reported IC₅₀ value of 160 nM. nih.gov

This compound's inhibitory spectrum extends to α-mannosidases from other sources, such as plants. It is a potent competitive inhibitor of Jack bean (Canavalia ensiformis) α-mannosidase, a widely used model for acidic α-mannosidase studies. nih.govbeilstein-journals.orgbeilstein-journals.org The IC₅₀ value for Jack bean α-mannosidase is approximately 70 nM. nih.gov The compound also inhibits mung bean α-mannosidase, though with a lower potency, showing an IC₅₀ of 450 nM. nih.gov

Table 2: IC₅₀ Values of this compound for Lysosomal and Other α-Mannosidases

| Enzyme Source | Enzyme Type | IC₅₀ Value (nM) | Source |

| Rat Liver | Lysosomal α-Mannosidase | 160 | nih.gov |

| Jack Bean | α-Mannosidase | 70 | nih.gov |

| Mung Bean | α-Mannosidase | 450 | nih.gov |

Inactivity Towards Other Glycosidases (e.g., Alpha- and Beta-Glucosidase, Galactosidase, Beta-Mannosidase)

This compound exhibits a high degree of specificity as an enzyme inhibitor. Extensive testing has demonstrated that it is inactive against a range of other common glycosidases. Specifically, at concentrations up to 100 µM, this compound shows no inhibitory activity towards α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, and β-mannosidase. nih.govresearchgate.netosti.gov This selectivity highlights its targeted mechanism of action, primarily focused on α-mannosidases, and distinguishes it from broader-spectrum glycosidase inhibitors.

Table 1: Specificity of this compound Against Various Glycosidases

| Glycosidase | Activity of this compound |

|---|---|

| α-Glucosidase | Inactive |

| β-Glucosidase | Inactive |

| α-Galactosidase | Inactive |

| β-Galactosidase | Inactive |

| β-Mannosidase | Inactive |

| α-Mannosidase II | Potent Inhibitor |

Impact on Glycoprotein Processing and Oligosaccharide Maturation

This compound is a potent inhibitor of N-linked glycoprotein processing, a critical series of modifications that glycoproteins undergo within the endoplasmic reticulum and Golgi apparatus. nih.govosti.gov Its mechanism centers on the inhibition of Golgi α-mannosidase II, a key enzyme in the N-glycan processing pathway. researchgate.net By disrupting this enzymatic step, this compound alters the maturation of oligosaccharide chains, preventing their conversion into more complex structures.

The primary consequence of this compound's inhibition of mannosidase II is the blockage of complex N-glycan synthesis. nih.govosti.gov In the normal processing pathway, mannosidase II trims specific mannose residues, a prerequisite for the subsequent addition of other sugars (like N-acetylglucosamine, galactose, and sialic acid) by various glycosyltransferases to form biantennary and multi-antennary complex oligosaccharides. By inhibiting mannosidase II, this compound effectively halts this trimming process. Studies conducted in influenza virus-infected Madin Darby canine kidney (MDCK) cells have shown that treatment with this compound blocks the normal formation of complex types of oligosaccharides on the viral glycoproteins. nih.govosti.gov

A direct result of the blockage in the glycoprotein processing pathway is the accumulation of intermediate oligosaccharide structures. nih.govosti.gov When mannosidase II is inhibited, the processing cascade is arrested after the action of N-acetylglucosaminyltransferase I but before the final mannose residues can be removed. This leads to the buildup of "hybrid" types of oligosaccharides, which contain elements of both high-mannose structures (unprocessed mannose branches) and complex structures (a single branch modified with N-acetylglucosamine). nih.govosti.gov The accumulation of these hybrid glycans is a characteristic cellular marker for the inhibition of Golgi mannosidase II.

Molecular Basis of Enzyme-Inhibitor Interaction

The strong inhibitory effect of this compound is rooted in its specific and high-affinity binding within the active site of target mannosidases. Its structure mimics the transition state of the natural mannose substrate during enzymatic cleavage, allowing it to bind tightly but non-covalently to the enzyme. Molecular docking studies and structural analyses have revealed that the binding is driven by a combination of hydrophobic interactions and electrostatic contacts. nih.gov For instance, the thiomethyl group of this compound is predicted to make favorable hydrophobic contacts with residues such as Arginine-228 and Tyrosine-727 in Golgi α-mannosidase II, contributing significantly to its inhibitory potency. nih.gov

Analysis of the enzyme-inhibitor complex shows that this compound's binding is stabilized by key interactions with active site residues and a catalytic zinc ion. researchgate.net The primary amine group on the inhibitor is crucial for its activity; chemical modification of this group, such as through N-acetylation, results in a complete loss of inhibitory function. nih.gov This suggests a critical electrostatic or hydrogen-bonding interaction involving the amine. The binding mode is further stabilized by hydrophobic and dispersive contacts within a hydrophobic binding cavity of the enzyme. researchgate.net

X-ray crystallography has provided high-resolution insights into the precise interactions between this compound derivatives and the active site of Golgi α-mannosidase II (GMII). researchgate.net Three-dimensional structural analyses of complexes with Drosophila GMII reveal that the inhibitor binds in the active site, making direct contact with the essential zinc cation. researchgate.net These studies highlight that the interaction with the backbone carbonyl of specific residues, such as Arginine-876, is a crucial determinant of the inhibitor's high potency. researchgate.net Furthermore, the thiomethyl group engages in hydrophobic interactions with a nearby aromatic pocket. researchgate.net Crystallographic data also indicate that differences in the hydration patterns within the active site upon ligand binding are important for determining the selectivity and plasticity of inhibitor interaction. researchgate.net

Table 2: Key Molecular Interactions in this compound-Enzyme Binding

| Interacting Moiety of this compound | Interacting Enzyme Component | Type of Interaction | Reference |

|---|---|---|---|

| Thiomethyl Group | Aromatic Pocket (e.g., Tyr727) | Hydrophobic | researchgate.netnih.gov |

| Core Structure | Zinc Cation | Electrostatic Contact | researchgate.net |

| Amine Group | Active Site Residues | Electrostatic/Hydrogen Bond | nih.gov |

Conformational Analysis and Molecular Mimicry

The mechanism of this compound's inhibitory action involves its ability to act as a molecular mimic of a key species in the enzymatic reaction. There is evidence supporting its resemblance to the mannosyl cation intermediate. nih.govacs.org Molecular modeling studies have shown that the biologically active (+)-enantiomer of this compound can superimpose well on the "flap up" conformer of the mannosyl cation, with its hydroxyl groups and amino nitrogen atom occupying regions of space corresponding to key features of the cation. acs.org

However, other structural studies present a different perspective, suggesting that this compound more accurately mimics the covalent mannosyl-enzyme intermediate rather than the transient oxacarbenium ion-like transition state. nih.govnih.gov According to X-ray crystallography data, this compound in its bound state adopts a conformation that best mimics this covalent intermediate, which is believed to exist in a ¹S₅ skew boat conformation. nih.govnih.gov This finding challenges the long-held view that potent glycosidase inhibitors must necessarily mimic a cation-like transition state. nih.gov

The five-membered cyclopentane (B165970) ring of this compound is conformationally flexible, a characteristic that influences its binding. nih.govnih.gov In its unbound state in solution, the ring is not static but rather occupies various pseudorotational itineraries, primarily between ²T₃ and ⁵E, and ²T₃ and ⁴E conformations. nih.govnih.gov This inherent flexibility allows the molecule to adopt multiple low-energy binding modes. nih.gov

Upon binding to the enzyme, this compound is locked into a specific conformation. X-ray crystal structures reveal that in the bound state, the cyclopentane ring adopts a ²T₁ twist envelope conformation. nih.govnih.gov This bound conformation is not one that is significantly populated when the molecule is free in solution, indicating that the enzyme's active site selects for a specific, higher-energy conformer to achieve optimal binding. nih.govnih.gov

Computational Modeling and Docking Studies

Ab initio calculations have been employed to provide a deeper theoretical understanding of the interactions and binding modes of this compound. These computational studies have been used to rationalize experimental findings regarding the inhibitory activity of this compound and its analogues. nih.gov

Specifically, these calculations have been used to model the stabilization energy provided by key interactions. For instance, the S-O interaction between the sulfur of the thiomethyl group and the backbone carbonyl oxygen of Arg876 was modeled using ab initio methods. nih.gov These calculations estimated that at a distance of 3.3 Å, this interaction could result in a stabilization energy of up to 2.5 kcal/mol. nih.gov Further calculations have suggested the primary importance of electron correlations in stabilizing S···O and S···N interactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided significant insights into the conformational dynamics of this compound, both in its free state in solution and when bound to the active site of Golgi α-mannosidase II (GMII). nih.gov These computational studies reveal the flexibility of this compound and the specific conformational changes that are crucial for its potent inhibitory activity.

In its unbound state, the five-membered ring of this compound is highly flexible. nih.gov MD simulations have demonstrated that it populates a range of conformations, primarily following pseudo-rotational itineraries between the 2T3 and 5E, and the 2T3 and 4E forms. nih.govfigshare.com This inherent flexibility is a key characteristic of the molecule in an aqueous environment.

Upon binding to the active site of GMII, this compound adopts a specific and less common conformation. nih.gov The simulations, corroborated by X-ray crystallography, show that the bound inhibitor is stabilized in a 2T1 twist envelope conformation. nih.govfigshare.com This particular conformation is not significantly populated when this compound is free in solution, indicating that the enzyme's active site selectively binds and stabilizes this specific shape. nih.govfigshare.com

The stabilization of the 2T1 conformation is critical for the inhibitor's mechanism of action. This bound conformation is secured through several key interactions within the active site. nih.gov A primary stabilizing factor is the coordination of the cis-diol (hydroxyl groups at C3 and C4) of this compound with the catalytic zinc ion (Zn2+). nih.gov Additionally, a hydrogen bond forms between the amine nitrogen of the inhibitor and the side chain of Asp204. nih.gov

This induced 2T1 conformation orients the thiomethyl group of this compound into a favorable position, allowing it to engage in significant hydrophobic interactions. nih.govnih.gov MD studies confirm that the thiomethyl group settles into an aromatic pocket formed by the residues Phe206, Trp415, and Tyr727. nih.govnih.gov These interactions are crucial for the high-affinity binding and potent inhibition observed with this compound. nih.gov

The following table summarizes the conformational states of this compound as revealed by molecular dynamics simulations.

| State | Predominant Conformations | Key Characteristics |

| Unbound (in solution) | 2T3 ↔ 5E and 2T3 ↔ 4E | Highly flexible five-membered ring with multiple populated pseudo-rotational states. nih.govfigshare.com |

| Bound (in GMII active site) | 2T1 (twist envelope) | A specific, stabilized conformation not significantly populated in solution. nih.govfigshare.com |

Iv. Synthesis and Derivatization of Mannostatin a and Analogues

Total Synthesis Strategies of Mannostatin A

The intricate molecular architecture of this compound, characterized by a cyclopentane (B165970) ring with five chiral centers, presents a considerable challenge for synthetic chemists. Consequently, numerous strategies have been developed to achieve its total synthesis, focusing on controlling the stereochemistry of the final product.

Stereocontrolled assembly of the functional groups on the cyclopentane core is paramount in any synthetic approach to this compound. One prominent strategy involves an asymmetric hetero Diels-Alder reaction, which establishes the initial stereochemistry. acs.org This is often followed by a highly syn-stereoselective dihydroxylation of an alkene intermediate, typically using osmium tetroxide, to install adjacent hydroxyl groups with the correct orientation. acs.org Another successful enantioselective synthesis has also been reported, highlighting the importance of developing methods that yield a single desired enantiomer. acs.org These stereoselective methods are crucial for producing biologically active this compound while avoiding the formation of inactive stereoisomers.

Innovative approaches utilizing photochemical and radical reactions have also been explored, particularly for creating the core carbocyclic structure. nih.govsemanticscholar.orgrsc.orgmdpi.com Free radical cyclization of acyclic sugar dithioacetals has been investigated as a viable method for constructing the substituted cyclopentane ring system, providing a pathway to this compound analogues. acs.org These methods offer alternative strategies for ring formation, often proceeding under mild conditions and allowing for the construction of complex molecular frameworks from simpler, linear precursors. semanticscholar.orgrsc.org

Design and Synthesis of this compound Analogues

To probe the mechanism of mannosidase inhibition and develop potentially more potent or selective inhibitors, a wide variety of this compound analogues have been designed and synthesized. acs.orgnih.govnih.gov These include epimers such as 2-epithis compound, positional isomers, and derivatives with modified functional groups. nih.gov An enantiodivergent strategy has been used to produce both enantiomers of certain analogues from a single chiral precursor. nih.gov Other synthesized derivatives include hydroxymethyl analogues, known as homothis compound, created by employing a key step of ring-opening an aziridine (B145994) intermediate. rsc.org

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are essential for its inhibitory activity. acs.orgnih.govfrontiersin.orgmdpi.com Research has shown that the basicity of the primary amine and the presence of the neighboring cis-diol are critical for its function. nih.gov The thiomethyl group, while not essential for inhibition, is a key contributor to the high affinity of this compound for Golgi α-mannosidase II. nih.govnih.gov

Modifications to the amine group have yielded mixed results. For instance, the N-acetylated derivative of this compound shows no inhibitory activity, indicating that a free primary amine or its basic character is necessary. nih.gov However, other modifications, such as N-benzylation, result in compounds that retain good competitive inhibition, although they are less potent than the parent molecule. acs.org This suggests that while the amine itself is crucial, some substitutions are tolerated. nih.gov The oxidation of the sulfur atom to a sulfone or sulfoxide (B87167) also results in active compounds, with the mannostatin sulfone exhibiting a Kᵢ of 126 ± 16 nM against jack bean α-mannosidase. acs.org

Table 1: Inhibitory Activity of Selected this compound Analogues against Jack Bean α-Mannosidase

| Compound | Modification | Kᵢ (nM) |

| This compound | - | 70 |

| N-benzylmannostatin | Amine benzylation | 380 ± 81 |

| Mannostatin sulfone | Sulfur oxidation | 126 ± 16 |

Data sourced from multiple studies. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Modification of Amino Function

The primary amino group of this compound is a crucial determinant of its inhibitory activity. Early studies established that chemical modification of this functional group leads to a significant reduction or complete loss of potency. For instance, the N-acetylated derivative of this compound is reported to be completely devoid of inhibitory activity against mannosidases. nih.govosti.gov This finding underscores the necessity of a basic, protonatable nitrogen atom for effective binding to the enzyme's active site.

Further investigations into substitutions at the amino function have confirmed that even minor alterations can be detrimental. The synthesis and evaluation of various this compound analogues with different substituents on the amino group showed that these modifications had only marginal effects, often resulting in decreased inhibitory capacity. nih.gov This contrasts with similar modifications on other aminocyclopentitol inhibitors, where such changes sometimes led to improved potency. nih.gov

The critical role of the amino group is further elucidated by its interactions within the active site of Golgi α-mannosidase II. Crystallographic studies have shown that the amine of this compound forms key hydrogen bonds with the catalytic acid residue Asp204, as well as with Asp341 and Tyr269. nih.gov The protonation of this amine is considered essential for binding, a notion supported by molecular dynamics simulations. nih.gov These interactions anchor the inhibitor in the active site, mimicking the binding of the natural substrate. Any modification that hinders these interactions or alters the basicity of the nitrogen atom is therefore expected to reduce the inhibitory power of the molecule.

Impact of Thiomethyl Group and its Analogues

A distinctive feature of this compound is its thiomethyl group, a functionality not commonly observed in other glycosidase inhibitors. nih.gov This group plays a critical role in the high-affinity binding of the inhibitor. It is believed to engage in favorable hydrophobic interactions with specific amino acid residues, such as Arg228 and Tyr727, within the enzyme's active site. nih.gov

To probe the importance of the thiomethyl moiety, various analogues have been synthesized where this group is altered or replaced. For example, oxidation of the sulfur atom to a sulfone (Mannostatin sulfone) results in a compound that retains good competitive inhibition against jack bean α-mannosidase, although it is less potent than the parent this compound. researchgate.net This suggests that while the sulfur-containing group is important, its exact electronic properties can be varied to some extent.

Another approach has been the synthesis of hydroxymethyl analogues, such as homothis compound, where the thiomethyl group is replaced by a hydroxymethyl group (-CH₂OH). rsc.org These analogues were evaluated against several GH38 α-mannosidases, including Golgi (GMIIb) and lysosomal (LManII) enzymes. The results showed that these compounds retained inhibitory activity, with IC₅₀ values in the micromolar range, and exhibited a selectivity profile similar to that of this compound. rsc.org This indicates that the thiomethyl group can be replaced with other small, polar groups without completely abolishing activity, although the high potency of the natural product is diminished.

The following table summarizes the inhibitory activities of this compound and some of its analogues with modifications to the thiomethyl group.

| Compound | Modification | Target Enzyme | Inhibitory Activity |

|---|---|---|---|

| This compound | -SCH₃ (parent) | Jack Bean α-Mannosidase | IC₅₀ = 70 nM nih.gov |

| Mannostatin sulfone | -SO₂CH₃ | Jack Bean α-Mannosidase | Kᵢ = 126 ± 16 nM researchgate.net |

| Homothis compound analogue 1 | -CH₂OH | Drosophila Golgi Mannosidase IIb (GMIIb) | IC₅₀ = 3 µM rsc.org |

| Homothis compound analogue 1 | -CH₂OH | Drosophila Lysosomal Mannosidase II (LManII) | IC₅₀ = 154 µM rsc.org |

| Homothis compound analogue 2 | -CH₂OH (epimer) | Drosophila Golgi Mannosidase IIb (GMIIb) | IC₅₀ = 43 µM rsc.org |

Stereochemical Considerations and Epimers

The specific stereochemistry of the cyclopentane ring in this compound is paramount for its potent inhibitory activity. The relative and absolute configuration of the hydroxyl and amino groups dictates the precise three-dimensional arrangement that allows for optimal interaction with the enzyme's active site. The synthesis of various stereoisomers and epimers of this compound has been instrumental in understanding these stereochemical requirements.

An enantiodivergent strategy has been employed to synthesize analogues such as 2-Epithis compound and its enantiomer. nih.gov The evaluation of these compounds helps to probe the structure-activity relationships related to the stereocenter at position 2. Interestingly, the enantiomer of 2-Epithis compound was found to be an inhibitor of almond beta-glucosidase, suggesting it acts as a topographical analogue of β-D-glucopyranoside. nih.gov

Furthermore, the synthesis of 3,4-bis-epi-mannostatin, an epimer with inverted stereochemistry at positions 3 and 4, revealed that this compound is a modest competitive inhibitor of jack bean α-mannosidase. researchgate.net Its inhibitory potency is comparable to that of 1-deoxymannojirimycin, another well-known mannosidase inhibitor. This finding highlights that while the natural stereoconfiguration of this compound is optimal for high-affinity binding, other stereochemical arrangements can still be accommodated within the active site, albeit with lower affinity.

The importance of the stereochemistry of the hydroxyl groups is further emphasized by studies on deoxy derivatives. The 1- and 2-deoxy derivatives of this compound retained some inhibitory potential, though their activity was reduced by about a hundred-fold compared to the parent compound. nih.gov In contrast, the 3-deoxy derivative lost its activity, indicating a critical role for the hydroxyl group at this specific position for enzyme inhibition. nih.gov

| Compound | Stereochemical Feature | Target Enzyme | Inhibitory Activity |

|---|---|---|---|

| This compound | Natural configuration | Jack Bean α-Mannosidase | IC₅₀ = 70 nM nih.gov |

| 3,4-bis-epi-mannostatin | Epimer at C-3 and C-4 | Jack Bean α-Mannosidase | Kᵢ = 16 ± 2 µM researchgate.net |

| Enantiomer of 2-Epithis compound | Enantiomer of C-2 epimer | Almond β-Glucosidase | Inhibitory activity noted nih.gov |

| 1-deoxythis compound | Lacks C-1 hydroxyl | Jack Bean α-Mannosidase | ~100-fold less active than this compound nih.gov |

| 2-deoxythis compound | Lacks C-2 hydroxyl | Jack Bean α-Mannosidase | ~100-fold less active than this compound nih.gov |

| 3-deoxythis compound | Lacks C-3 hydroxyl | Jack Bean α-Mannosidase | Inactive nih.gov |

Development of More Selective Inhibitors

A significant challenge in the field of glycosidase inhibitors is achieving selectivity for a specific enzyme. Potent inhibitors like this compound and the natural product swainsonine (B1682842) often inhibit multiple mannosidases, such as Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan). beilstein-journals.org This lack of selectivity can lead to undesirable side effects, as the co-inhibition of lysosomal enzymes can cause an accumulation of oligosaccharide structures, a phenotype associated with lysosomal storage disorders. beilstein-journals.org

Developing inhibitors that can discriminate between the structurally similar active sites of different mannosidase isozymes is a key goal. beilstein-journals.org While extensive derivatization of this compound specifically for enhancing selectivity is not widely reported, broader strategies in the field often involve modifying the core inhibitor scaffold to exploit subtle differences in the active sites of target enzymes. For example, research on iminosugar inhibitors like 1,4-dideoxy-1,4-imino-ᴅ-mannitol (DIM) has shown that N-alkylation can sometimes lead to better selectivity profiles by enhancing interactions with hydrophobic pockets within the active site. beilstein-journals.orgnih.gov Structure-guided design, combining crystallography and computational modeling, has also been employed to create derivatives of inhibitors like swainsonine that show improved selectivity for human GMII. rsc.org These approaches, while not directly starting from this compound, highlight the principles that could be applied to develop more selective analogues. The development of predictive quantitative structure-activity relationship (QSAR) models, incorporating quantum mechanics, is another promising avenue to rationally design inhibitors with improved selectivity for GMII over LMan. nih.gov

Synthesis of Activity-Based Probes

Activity-based probes (ABPs) are powerful chemical tools designed to covalently label the active form of specific enzymes within complex biological systems. nih.gov These probes are invaluable for enzyme discovery, profiling enzyme activity, and facilitating inhibitor screening. The development of ABPs for mannosidases has become an active area of research.

While ABPs directly derived from the this compound scaffold are not prominent in the literature, related structures have been successfully employed. A notable strategy involves the use of cyclophellitol (B163102) and its analogues, which are mechanism-based irreversible inhibitors. nih.gov Recently, the synthesis of manno-epi-cyclophellitol epoxide and aziridine derivatives has been reported. nih.gov These compounds were shown to covalently modify and inhibit Golgi Mannosidase II. By attaching a fluorescent reporter tag to the manno-epi-cyclophellitol aziridine core, researchers have created ABPs that enable the visualization and profiling of α-mannosidase activity in human cell lysates and mouse tissue extracts. nih.gov

These cyclophellitol-based probes function by mimicking the natural substrate. The active site nucleophile of the enzyme attacks the strained epoxide or aziridine ring, leading to the formation of a stable, covalent bond. nih.gov This covalent labeling allows for the specific detection and identification of active mannosidase enzymes. The development of such probes, inspired by mannose-mimicking structures, provides a powerful complementary approach to the reversible inhibition offered by this compound and its analogues for studying the function of α-mannosidases. nih.gov

V. Biological and Biomedical Research Applications

Research Tool in Glycobiology

Mannostatin A has emerged as a valuable research tool in the field of glycobiology, primarily due to its potent and specific inhibitory action on key enzymes involved in the glycosylation process. nih.gov Its ability to selectively target certain mannosidases allows researchers to dissect the complex pathways of N-glycan processing and to probe the functional roles of specific glycan structures on glycoproteins. nih.govosti.gov

The biosynthesis of N-linked glycans is a highly orchestrated process involving the sequential action of various glycosidases and glycosyltransferases. researchgate.net this compound serves as a chemical tool to specifically block this pathway at the level of Golgi α-mannosidase II. nih.govnih.govnih.gov This enzyme is responsible for trimming mannose residues from the GlcNAcMan5GlcNAc2 intermediate, a critical step in the maturation of high-mannose N-glycans into complex and hybrid types. nih.gov

By inhibiting Golgi α-mannosidase II, this compound effectively halts the processing cascade, leading to the accumulation of hybrid-type oligosaccharides at the expense of complex oligosaccharides. nih.govosti.gov This effect has been demonstrated in various cell culture systems. For instance, in Madin-Darby canine kidney (MDCK) cells infected with influenza virus, treatment with this compound resulted in the viral glycoproteins displaying an accumulation of hybrid-type N-glycans instead of the typical complex-type structures. nih.govosti.gov This specific blockage allows researchers to study the downstream consequences of altered glycan processing and to identify the roles of specific glycan structures. nih.govosti.gov

It is important to note that this compound is a potent competitive inhibitor of Golgi α-mannosidase II, with an IC50 value in the nanomolar range. nih.gov However, it shows little to no activity against α-mannosidase I, another key enzyme in the early stages of N-glycan processing. nih.govosti.gov This selectivity is crucial for its utility as a research tool, enabling the precise investigation of the later stages of N-glycan maturation.

Table 1: Inhibitory Activity of this compound on Various α-Mannosidases

| Enzyme Source | Type | IC50 (nM) |

|---|---|---|

| Rat Epididymal | α-Mannosidase | Potent inhibitor |

| Jack Bean | α-Mannosidase | 70 |

| Mung Bean | α-Mannosidase | 450 |

| Rat Liver Lysosomal | α-Mannosidase | 160 |

| Glycoprotein-processing | Mannosidase II | 10-15 (with p-nitrophenyl α-D-mannopyranoside) |

| Glycoprotein-processing | Mannosidase II | 90 (with [3H]mannose-labeled GlcNAc-Man5GlcNAc) |

| Glycoprotein-processing | Mannosidase I | Virtually inactive |

Data compiled from multiple sources. nih.gov

The carbohydrate moieties of glycoproteins, known as glycans, play critical roles in a wide array of biological processes, including protein folding, stability, trafficking, and cell-cell recognition. frontiersin.org By modifying the glycan structures on glycoproteins, this compound provides a powerful means to investigate these functions.

For example, by inducing the expression of hybrid-type glycans instead of complex-type glycans, researchers can assess how this specific alteration affects the biological activity of a particular glycoprotein (B1211001). This approach has been instrumental in understanding the importance of glycan maturation for the proper function of various proteins. The altered glycosylation patterns resulting from this compound treatment can impact protein-protein interactions, receptor binding, and signal transduction pathways.

Challenges and Future Directions in Therapeutic Development

Despite its promising activity in preclinical models, the development of this compound into a therapeutic agent faces significant hurdles, primarily related to its enzymatic selectivity.

Selectivity Challenges Among Alpha-Mannosidases

A major challenge in the therapeutic application of this compound is its lack of absolute selectivity for Golgi α-mannosidase II (GMII) over other α-mannosidases, particularly lysosomal α-mannosidase (LMan). nih.govbeilstein-journals.org Both GMII and LMan belong to the same glycoside hydrolase family (GH38) and share a high degree of structural similarity in their active sites. researchgate.netbeilstein-journals.org This similarity makes it difficult to design inhibitors that are highly selective for the intended therapeutic target (GMII) while avoiding off-target inhibition of the lysosomal enzyme. beilstein-journals.org

The co-inhibition of lysosomal α-mannosidase can lead to the accumulation of oligomannoside structures in tissues, a condition that mimics a lysosomal storage disorder and can cause severe side effects. beilstein-journals.org While this compound is a potent inhibitor of GMII, it also demonstrates significant inhibitory activity against various lysosomal α-mannosidases. nih.govosti.gov For instance, it potently inhibits jack bean and rat liver lysosomal α-mannosidases. nih.govosti.gov However, it is notably inactive toward mannosidase I, indicating some level of selectivity within the mannosidase family. nih.govosti.gov

Future research is focused on synthesizing new analogues of this compound to improve its selectivity profile. nih.govpreveda.sk Molecular modeling and structural analysis of how this compound and its derivatives bind to the active sites of different mannosidases are crucial for designing second-generation inhibitors with a better therapeutic window. researchgate.netnih.gov The goal is to enhance the specific interactions with the target enzyme (GMII) while minimizing binding to off-target mannosidases, thereby reducing the potential for mechanism-based toxicity.

| Enzyme Source/Type | Substrate | Estimated IC₅₀ (nM) | Reference |

|---|---|---|---|

| Mannosidase II (Glycoprotein processing) | p-nitrophenyl α-D-mannopyranoside | ~10-15 | nih.govosti.gov |

| Mannosidase II (Glycoprotein processing) | [³H]mannose-labeled GlcNAc-Man₅GlcNAc | ~90 | nih.govosti.gov |

| Jack bean α-mannosidase | Not Specified | 70 | nih.govosti.gov |

| Rat liver lysosomal α-mannosidase | Not Specified | 160 | nih.govosti.gov |

| Mung bean α-mannosidase | Not Specified | 450 | nih.govosti.gov |

| Mannosidase I | Not Specified | Virtually inactive | nih.govosti.gov |

Translation to Clinical Applications

The potent inhibitory activity of this compound against Golgi α-mannosidase II (GMII) has positioned it as a compound of significant interest for therapeutic development, particularly in the field of oncology. The rationale for its application in cancer therapy stems from the crucial role of N-glycan processing in cancer progression. Altered glycosylation on the surface of cancer cells, often characterized by an increase in β1,6-branched complex-type N-glycans, is associated with metastasis and tumor growth. nih.gov By inhibiting GMII, this compound can prevent the formation of these complex N-glycans, leading to an accumulation of hybrid-type oligosaccharides and potentially altering the malignant phenotype of cancer cells. nih.govnih.gov

Despite the strong preclinical rationale, the translation of this compound or its direct analogs into clinical trials has not yet been realized. A significant hurdle in the clinical development of GMII inhibitors is the potential for off-target effects. nih.gov For instance, the structurally related indolizidine alkaloid, swainsonine (B1682842), which also inhibits GMII, has undergone clinical trials for advanced malignancies. pnas.orgembopress.org While it showed some therapeutic value, its clinical utility has been complicated by side effects resulting from the inhibition of other mannosidases, such as the lysosomal α-mannosidase. nih.govpnas.org This co-inhibition can lead to a buildup of oligomannosides in lysosomes, a condition mimicking a lysosomal storage disease. sinica.edu.tw

Therefore, a major challenge for the clinical translation of this compound-based therapies is the development of second-generation inhibitors with high selectivity for Golgi α-mannosidase II over other related enzymes. nih.gov The successful progression of this class of compounds from preclinical models to human clinical trials will depend on achieving a therapeutic window where the anti-cancer effects are observed without significant mechanism-based toxicity. Future preclinical studies will need to continue to focus on demonstrating in vivo efficacy and establishing a favorable safety profile for any new this compound-derived drug candidates.

Rational Design of Next-Generation Inhibitors

The unique structure of this compound and its potent inhibitory activity have made it an excellent scaffold for the rational design of new and improved Golgi α-mannosidase II (GMII) inhibitors. The primary goals of these design efforts are to enhance inhibitory potency and, critically, to improve selectivity over other homologous human α-mannosidases, such as the lysosomal α-mannosidase, to minimize potential side effects. nih.gov These efforts are heavily reliant on detailed structure-activity relationship (SAR) studies, aided by X-ray crystallography and molecular modeling. nih.govnih.gov

Structural analyses of GMII in complex with this compound and its analogs have provided invaluable insights into the key molecular interactions that govern inhibitor binding. nih.govembopress.org The active site of GMII contains a catalytic zinc ion, which plays a crucial role in both substrate recognition and the catalytic mechanism. embopress.org X-ray crystallography studies of Drosophila GMII have revealed that the aminocyclopentitol ring of this compound mimics the transition state of the mannose substrate. nih.gov

Key interactions identified through these studies include:

Interaction with the Catalytic Zinc Ion: The hydroxyl groups on the five-membered ring of this compound coordinate with the active site zinc ion.

Hydrophobic Interactions: The thiomethyl group of this compound fits into a hydrophobic pocket within the enzyme's active site, contributing significantly to its binding affinity. This interaction is predicted to involve residues such as Arg228 and Tyr727. nih.govnih.gov

Hydrogen Bonding: The amino group and hydroxyl groups form a network of hydrogen bonds with amino acid residues in the active site. For example, a critical interaction with the backbone carbonyl of Arg876 has been shown to be crucial for the high potency of this compound. nih.gov

Guided by this structural information, researchers have synthesized a variety of this compound analogs to probe the SAR. nih.govnih.govrsc.org For instance, modifications to the amino group of this compound have been shown to have only marginal effects on its inhibitory activity. nih.gov In contrast, the thiomethyl group is a key determinant of its high potency. nih.gov The synthesis of hydroxymethyl analogues and other derivatives has been undertaken to explore how changes to the core structure impact inhibition and selectivity. rsc.org

Molecular docking and computational studies are used to predict the binding modes and affinities of newly designed analogs, allowing for a more rational and efficient design process. nih.gov These computational approaches help to prioritize synthetic targets that are most likely to exhibit improved inhibitory profiles. The ultimate aim of this rational design approach is to create next-generation inhibitors that retain the potent GMII inhibition of this compound while possessing a sufficiently improved selectivity profile to be viable candidates for clinical development. nih.govnih.gov

Inhibitory Activity of this compound and Selected Analogs against Golgi α-Mannosidase II

| Compound | Modification from this compound | Target Enzyme | Reported IC50 |

|---|---|---|---|

| This compound | Parent Compound | Glycoprotein-processing mannosidase II | ~10-15 nM |

| This compound | Parent Compound | Jack bean α-mannosidase | 70 nM |

| This compound | Parent Compound | Mung bean α-mannosidase | 450 nM |

| This compound | Parent Compound | Rat liver lysosomal α-mannosidase | 160 nM |

| N-acetylated this compound | Acetylation of the amino group | Glycoprotein-processing mannosidase II | Inactive |

| Hydroxymethyl analogues of this compound | Various modifications including addition of a hydroxymethyl group | Drosophila Golgi α-mannosidase IIb | 3–43 μM |

IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data is compiled from multiple studies and variations in experimental conditions may exist. nih.govnih.govrsc.org

Combinatorial Approaches with Other Therapies

The unique mechanism of action of this compound, which involves the modification of cell surface glycans, presents a compelling rationale for its use in combination with other anti-cancer therapies. The alteration of the cancer cell glycome can potentially sensitize tumors to conventional treatments like chemotherapy or targeted therapies, and may also enhance the efficacy of immunotherapies. However, it is important to note that while the theoretical basis for such combinations is strong, specific preclinical or clinical studies investigating this compound in combinatorial regimens are not yet extensively reported in the scientific literature.

The principle behind using a Golgi α-mannosidase II inhibitor in combination therapy is to induce a synergistic anti-tumor effect. mdpi.com For example, altering the complex N-glycans on the surface of cancer cells could affect the function of key membrane proteins, such as growth factor receptors or adhesion molecules, that are involved in drug resistance and metastasis. By disrupting these pathways, this compound could potentially lower the threshold for apoptosis induced by chemotherapeutic agents.

In the context of immunotherapy, the glycosylation status of both tumor cells and immune cells plays a critical role in immune recognition and response. Changes in tumor cell surface glycans can create novel antigens or unmask existing ones, making the cancer cells more visible to the immune system. Furthermore, the function of immune checkpoint proteins and their ligands can be modulated by their glycosylation state. Therefore, combining an inhibitor like this compound with checkpoint inhibitors could potentially enhance anti-tumor immunity.

While direct experimental evidence for this compound in such combinations is awaited, the concept of combining therapies that target different cellular pathways is a cornerstone of modern cancer treatment. mdpi.com Future research into this compound will likely explore its potential synergistic effects with a range of other anti-cancer drugs. Such studies would first be conducted in preclinical cell culture and animal models to identify promising combinations and to understand the underlying mechanisms of any observed synergy before consideration for clinical trials.

Q & A

Basic Research Questions

Q. What are the primary biological targets of Mannostatin A, and what methodologies are used to identify them?

- Methodological Answer : Target identification typically involves enzyme inhibition assays (e.g., fluorometric or spectrophotometric glycosidase activity assays) to screen for inhibitory effects. Affinity chromatography or surface plasmon resonance (SPR) can isolate and validate protein interactions. Structural validation may employ X-ray crystallography or molecular docking simulations to confirm binding sites .

Q. How do researchers determine the inhibitory efficacy of this compound against specific glycosidase isoforms?

- Methodological Answer : Use dose-response curves with purified glycosidase isoforms to calculate IC50 values. Include controls for non-specific inhibition (e.g., competitive vs. non-competitive mechanisms). Validate results using knockout cell lines or siRNA silencing to isolate isoform-specific effects .

Q. What experimental models are appropriate for studying this compound's effects on glycoprotein processing?

- Methodological Answer : In vitro models (e.g., CHO-K1 cells with fluorescently tagged glycoproteins) allow real-time tracking of glycan processing. In vivo models (e.g., zebrafish or murine systems) assess systemic effects. Combine with lectin staining or mass spectrometry for glycan profiling .

Advanced Research Questions

Q. How should researchers design experiments to distinguish between on-target and off-target effects of this compound in complex biological systems?

- Methodological Answer : Employ chemical proteomics (e.g., activity-based protein profiling) to map direct targets. Use rescued expression of putative targets in knockout models to confirm causality. Integrate transcriptomic data to rule out downstream compensatory mechanisms .

Q. How can researchers address contradictory findings regarding this compound's glycosidase inhibition across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., pH, cofactors, enzyme purity) influencing results. Validate discrepancies using orthogonal assays (e.g., thermal shift assays vs. enzymatic activity). Publish negative results to contextualize limitations .

Q. What advanced techniques are recommended for elucidating the structural determinants of this compound's bioactivity?

- Methodological Answer : Nuclear magnetic resonance (NMR) or cryo-EM can resolve ligand-enzyme complexes at atomic resolution. Structure-activity relationship (SAR) studies with synthetic analogs identify critical functional groups. Pair with free-energy perturbation calculations to predict binding affinities .

Q. How can researchers optimize the synthesis of this compound derivatives while ensuring reproducibility?

- Methodological Answer : Use automated high-throughput synthesis platforms for parallel derivatization. Characterize intermediates via HPLC-MS and validate purity (>95%) before biological testing. Document synthetic protocols in detail, including solvent systems and catalyst ratios, to enable replication .

Data Analysis & Interpretation

Q. What statistical frameworks are most robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for intercellular variability. Use Bayesian hierarchical modeling for small sample sizes. Validate with bootstrapping to estimate confidence intervals for IC50 values .

Q. How should researchers handle batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement quality control checks (e.g., reference standard curves in each batch). Use normalization against internal controls (e.g., housekeeping enzymes). Perform inter-laboratory validation to confirm assay robustness .

Tables for Methodological Reference

Guidelines for Rigor

- Experimental Replication : Minimum n=3 biological replicates with independent preparations to ensure reproducibility .

- Data Transparency : Share raw datasets (e.g., enzyme kinetics, NMR spectra) in supplementary materials .

- Ethical Reporting : Disclose conflicts (e.g., synthetic routes patented by funders) and adhere to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.